molecular formula C21H25N B7464766 1,3-Di(cyclohexen-1-yl)-2-methylindolizine

1,3-Di(cyclohexen-1-yl)-2-methylindolizine

Numéro de catalogue B7464766
Poids moléculaire: 291.4 g/mol
Clé InChI: FCSRRNHSPILFME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Di(cyclohexen-1-yl)-2-methylindolizine, also known as DMCM, is a chemical compound that belongs to the class of indolizines. It is a potent positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor in the central nervous system. The GABA-A receptor is the target of many drugs that are used to treat anxiety, insomnia, and epilepsy. DMCM has been extensively studied for its effects on the GABA-A receptor and its potential as a therapeutic agent.

Mécanisme D'action

1,3-Di(cyclohexen-1-yl)-2-methylindolizine acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, which is distinct from the site where GABA binds. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
1,3-Di(cyclohexen-1-yl)-2-methylindolizine has several biochemical and physiological effects. It has been shown to increase the amplitude and duration of GABA-mediated currents in neurons. This leads to an increase in the inhibitory effects of GABA, resulting in sedation, anxiolysis, and anticonvulsant effects. 1,3-Di(cyclohexen-1-yl)-2-methylindolizine has also been shown to have muscle relaxant effects, which are mediated by the GABA-A receptor.

Avantages Et Limitations Des Expériences En Laboratoire

1,3-Di(cyclohexen-1-yl)-2-methylindolizine has several advantages for lab experiments. It is a potent and selective positive allosteric modulator of the GABA-A receptor, which makes it a useful tool for studying the receptor and its role in the central nervous system. 1,3-Di(cyclohexen-1-yl)-2-methylindolizine is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments.
One limitation of 1,3-Di(cyclohexen-1-yl)-2-methylindolizine is its potential toxicity. It has been shown to have convulsant effects at high doses, which can limit its use in certain experiments. 1,3-Di(cyclohexen-1-yl)-2-methylindolizine is also a potent sedative, which can affect the behavior of experimental animals.

Orientations Futures

There are several future directions for the study of 1,3-Di(cyclohexen-1-yl)-2-methylindolizine. One area of interest is the development of novel positive allosteric modulators of the GABA-A receptor that have improved pharmacological properties. Another area of interest is the study of the role of the GABA-A receptor in the pathophysiology of neurological and psychiatric disorders. 1,3-Di(cyclohexen-1-yl)-2-methylindolizine and other positive allosteric modulators of the GABA-A receptor may have therapeutic potential for these disorders. Finally, the study of the structure and function of the GABA-A receptor and its allosteric modulators is an ongoing area of research that may lead to the development of new drugs with improved efficacy and safety profiles.

Méthodes De Synthèse

1,3-Di(cyclohexen-1-yl)-2-methylindolizine can be synthesized in several ways. One of the most common methods is the condensation of 2-methylindoline with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then treated with a strong base to form 1,3-Di(cyclohexen-1-yl)-2-methylindolizine. Other methods involve the use of different starting materials and reaction conditions.

Applications De Recherche Scientifique

1,3-Di(cyclohexen-1-yl)-2-methylindolizine has been extensively studied for its effects on the GABA-A receptor. It has been shown to enhance the activity of the receptor and increase the binding affinity of GABA, the natural ligand of the receptor. This results in an increase in the inhibitory effects of GABA in the central nervous system, which can lead to sedation, anxiolysis, and anticonvulsant effects.

Propriétés

IUPAC Name

1,3-di(cyclohexen-1-yl)-2-methylindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-16-20(17-10-4-2-5-11-17)19-14-8-9-15-22(19)21(16)18-12-6-3-7-13-18/h8-10,12,14-15H,2-7,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSRRNHSPILFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C3=CCCCC3)C4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(cyclohexen-1-yl)-2-methylindolizine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.